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  • Product: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
  • CAS: 240815-52-5

Core Science & Biosynthesis

Foundational

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one molecular weight and exact mass

An In-depth Technical Guide on 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one: Properties and Application in PDE10A Inhibition This technical guide provides a comprehensive overview of 2-Chloroimidazo[1,5-a]pyrido[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one: Properties and Application in PDE10A Inhibition

This technical guide provides a comprehensive overview of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, its primary mechanism of action as a phosphodiesterase 10A (PDE10A) inhibitor, and a detailed experimental protocol for its characterization. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for central nervous system disorders.

Core Molecular Attributes

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a structurally complex molecule featuring a fused ring system. Its accurate molecular weight and mass are critical for analytical and synthetic applications.

Chemical Structure

The chemical structure, represented by the SMILES string c1ncn(c12)c3c([nH]c2=O)ccc(n3)Cl, reveals the key functional groups and stereochemistry.[1]

cluster_0 Striatal Neuron ATP ATP AC Adenylyl Cyclase ATP->AC Activates GTP GTP GC Guanylyl Cyclase GTP->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE10A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Signaling & Neuronal Activity PKA->Downstream PKG->Downstream Inhibitor 2-Chloroimidazo[1,5-a]pyrido [3,2-e]pyrazin-6(5H)-one Inhibitor->PDE10A Inhibits

Figure 2: Simplified signaling pathway of PDE10A inhibition.

Experimental Protocol: In Vitro PDE10A Inhibition Assay

To characterize the inhibitory potential of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a fluorescence polarization (FP) assay is a robust and high-throughput method. This protocol is based on commercially available assay kits and established methodologies. [2][3][4]

Principle of the Fluorescence Polarization Assay

The assay measures the change in the rotational speed of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage by PDE10A. The small, freely rotating substrate exhibits low fluorescence polarization. When PDE10A hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, causing the complex to tumble more slowly in solution and thus increasing the fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low polarization signal.

Workflow

G prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) plate 2. Plate Setup (Controls and Test Compound Wells) prep->plate incubate1 3. Enzyme Reaction (Incubate at RT for 1 hour) plate->incubate1 add_binder 4. Add Binding Agent (Stops reaction and initiates detection) incubate1->add_binder incubate2 5. Incubation (Incubate at RT for 30 mins) add_binder->incubate2 read 6. Read Fluorescence Polarization (λex=470nm, λem=528nm) incubate2->read analyze 7. Data Analysis (Calculate % Inhibition and IC50) read->analyze

Figure 3: Experimental workflow for the PDE10A FP inhibition assay.
Step-by-Step Methodology

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP)

  • PDE Assay Buffer

  • Binding Agent and Diluent

  • 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (test compound)

  • Positive control inhibitor (e.g., Papaverine)

  • Black, low-binding 96-well microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare the complete PDE Assay Buffer as per the manufacturer's instructions (typically involves adding DTT).

    • Dilute the FAM-cAMP stock solution to a working concentration of 200 nM in PDE Assay Buffer. [2] * Prepare a serial dilution of the test compound and the positive control in PDE Assay Buffer. The concentrations should span a range appropriate for determining the IC50 value.

    • On ice, dilute the PDE10A enzyme to a working concentration of 10-20 pg/µL in PDE Assay Buffer. [2]

  • Assay Plate Setup (in a 96-well plate):

    • Blank wells: Add 25 µL of PDE Assay Buffer.

    • Substrate Control wells: Add 25 µL of the 200 nM FAM-cAMP solution.

    • Positive Control wells: Add 25 µL of the 200 nM FAM-cAMP solution.

    • Test Inhibitor wells: Add 25 µL of the 200 nM FAM-cAMP solution.

    • Add 5 µL of the respective test compound dilutions or the positive control to the "Test Inhibitor" and "Positive Control" wells. Add 5 µL of buffer to the "Blank" and "Substrate Control" wells. [2]

  • Enzyme Reaction:

    • To the "Substrate Control" and "Blank" wells, add 20 µL of PDE Assay Buffer.

    • Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Prepare the binding agent by diluting it 1:100 with the binding agent diluent. [2] * Add 100 µL of the diluted binding agent to all wells. This will stop the enzymatic reaction.

    • Incubate the plate at room temperature for 30 minutes with gentle agitation.

    • Read the fluorescence polarization on a microplate reader at an excitation wavelength of ~470 nm and an emission wavelength of ~528 nm.

  • Data Analysis:

    • Subtract the "Blank" well values from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control" and "Substrate Control" wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one represents a promising chemical entity within a class of potent PDE10A inhibitors. Its detailed characterization, including the determination of its precise molecular attributes and its inhibitory activity through robust in vitro assays, is a critical step in the drug discovery and development process. The methodologies and scientific context provided in this guide offer a solid foundation for researchers to further investigate this and related compounds for their therapeutic potential in treating neuropsychiatric disorders.

References

  • Baumgärtel, K., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 53(11), 4383-4401. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A Assay Kit Datasheet (Catalog #60400). Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A Assay Kit (FP) Datasheet (Catalog #79793). Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • Khatik, G. L., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link]

  • Gamage, S. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 45(3), 740-743. Available at: [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one: A Technical Guide to Scaffold Profiling and Assay Validation

Executive Summary In modern drug discovery, the identification of privileged heterocyclic scaffolds is critical for developing highly selective kinase and enzyme inhibitors. 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged heterocyclic scaffolds is critical for developing highly selective kinase and enzyme inhibitors. 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a highly functionalized, nitrogen-rich tricyclic core that serves as a foundational pharmacophore in the development of potent therapeutics. While the naked core exhibits baseline biological activity, its true value is unlocked through late-stage functionalization, serving as the direct precursor to two major classes of therapeutics: Src-family kinase inhibitors (specifically targeting p56Lck for autoimmune and inflammatory diseases)[1] and Poly (ADP-ribose) polymerase (PARP) inhibitors (targeting DNA repair mechanisms in oncology)[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale of this scaffold, map its mechanistic pathways, and provide field-proven, self-validating in vitro protocols for evaluating its biological activity.

Pharmacophore Rationale & Structural Biology

The biological activity of the 2-chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one scaffold is dictated by three distinct structural domains, each engineered for specific molecular interactions:

  • The 6(5H)-one Lactam Motif: In the context of PARP inhibition, the lactam moiety mimics the naturally occurring nicotinamide pharmacophore of NAD+, acting as a critical hydrogen bond donor/acceptor pair within the catalytic domain of PARP-1[2]. In kinase targeting, this region interacts directly with the hinge region of the ATP-binding pocket.

  • The Tricyclic Planar Core: The imidazo-pyrido-pyrazine system provides a rigid, planar geometry that intercalates efficiently into narrow hydrophobic pockets, maximizing Van der Waals interactions and π-π stacking with aromatic residues (e.g., Tyr318 in Lck).

  • The 2-Chloro Electrophilic Handle: The chlorine atom at the C2 position is electronically activated by the adjacent nitrogens, making it an ideal handle for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This allows the installation of solubilizing groups (such as the (S)-3-methylpiperazine seen in 3) that project outward into the solvent-exposed region, drastically improving pharmacokinetic properties[3].

Mechanistic Target Biology

Target A: Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

Lck is a Src-family tyrosine kinase essential for T-cell activation. Upon T-Cell Receptor (TCR) engagement, Lck phosphorylates the ITAMs of the TCR complex and subsequently activates ZAP-70, initiating a signaling cascade that culminates in the production of Interleukin-2 (IL-2). Derivatives of the imidazo-pyrido-pyrazine core act as Type I, ATP-competitive inhibitors, effectively shutting down this pathway and blocking pro-inflammatory cytokine production[1].

TCR_Signaling TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4 CD4 Co-receptor Lck Lck Kinase CD4->Lck Associates Lck->ZAP70 Phosphorylates LAT LAT Adaptor ZAP70->LAT Phosphorylates PLCg PLC-γ1 LAT->PLCg Recruits Calcium Calcium Release PLCg->Calcium IP3 Pathway NFAT NFAT Activation (IL-2 Production) Calcium->NFAT Calcineurin Mediated Inhibitor Imidazo-pyrido-pyrazine Derivative Inhibitor->Lck ATP-competitive Inhibition

Caption: TCR signaling pathway illustrating Lck kinase as the primary target for imidazo-pyrido-pyrazines.

Target B: Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes act as first responders to single-strand DNA breaks. By utilizing the 6(5H)-one core to mimic NAD+, PARP inhibitors trap the PARP enzyme on the DNA, leading to double-strand breaks during replication. In cells with homologous recombination deficiencies (e.g., BRCA mutations), this results in synthetic lethality[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro biological assays must be designed as self-validating systems. The following protocols detail the optimal methodologies for profiling derivatives of the 2-chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one scaffold.

Protocol A: Lck Kinase TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling.

  • Causality & Rationale: TR-FRET utilizes a Europium-labeled antibody. The long emission half-life of Europium allows for a time-gated measurement (delaying detection by ~50 µs), which completely eliminates short-lived background auto-fluorescence common in heterocyclic compound libraries.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT prevents the oxidation of catalytic cysteines. Brij-35 prevents the highly hydrophobic tricyclic compounds from aggregating or adhering to the microplate walls. EGTA chelates trace calcium to prevent the activation of contaminating proteases.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Enzyme Reaction: Add 5 µL of recombinant human Lck enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mix containing ULight-labeled poly-GT substrate (100 nM) and ATP.

    • Causality: The ATP concentration must be set precisely at the enzyme's Km​ (e.g., 10 µM) to maintain steady-state kinetics while remaining sensitive to ATP-competitive inhibitors.

  • Detection & Validation: After 60 minutes, stop the reaction with 10 mM EDTA and add the Europium-labeled anti-phosphotyrosine antibody. Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using Staurosporine (1 µM) as a positive control and DMSO as a negative control. The assay is only valid if Z' > 0.6.

Protocol B: PARP-1 Colorimetric Activity Assay
  • Causality & Rationale: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. It requires activated DNA because PARP-1 catalytic activity is entirely dependent on binding to DNA strand breaks via its zinc-finger domains.

Step-by-Step Methodology:

  • Coat a 96-well plate with histone proteins and wash with PBS-T.

  • Add 50 µL of PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT) containing sheared salmon sperm DNA (activated DNA).

  • Add the compound dilutions, followed by PARP-1 enzyme (0.5 U/well).

  • Initiate the reaction with a mixture of cold NAD+ and biotinylated NAD+. Incubate for 30 minutes.

  • Wash the plate, add Streptavidin-HRP, and detect using TMB substrate at 450 nm.

    • Self-Validation: Include Olaparib as a reference standard. The calculated IC₅₀ for Olaparib must fall within 3-8 nM for the run to be deemed acceptable.

Assay_Workflow Comp 1. Compound Prep (10-Point Titration) Incub 2. Enzyme Incubation (Target + ATP/NAD+) Comp->Incub Detect 3. Signal Detection (TR-FRET / Absorbance) Incub->Detect Analyze 4. Data Analysis (IC50 & Z'-factor) Detect->Analyze Valid 5. Cellular Validation (T-Cell IL-2 Assay) Analyze->Valid

Caption: Self-validating in vitro screening workflow for evaluating kinase and PARP inhibitory activity.

Quantitative Data Synthesis

The table below summarizes the in vitro biological activity progression from the baseline 2-chloro-6(5H)-one core to fully optimized therapeutic leads in both the Lck and PARP inhibitor spaces.

Compound / ScaffoldPrimary TargetIC₅₀ (In Vitro Assay)Cellular Assay ResultStructural Modification from Core
2-Chloro-6(5H)-one Core Lck / PARP>10 µM (Baseline)N/A (Poor permeability)Unsubstituted intermediate
BMS-279700 Lck Kinase18 nMIL-2 Production: <100 nMConversion of 6-one to 6-amine; addition of 2-piperazine and 6-aniline[1]
Compound 64A (Patent) PARP-1~50 nMDNA Repair Inhibition: ActiveRetention of 6(5H)-one lactam; substitution at C2/C3 positions[2]

Note: The dramatic shift in potency from the >10 µM baseline to the nanomolar range highlights the core's role as a structural anchor rather than a standalone drug. The core provides the precise vector angles required to project functional groups into the target's specific sub-pockets.

References

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) . Journal of Medicinal Chemistry.1

  • AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors . Google Patents. 2

  • BMS-279700 | C21H22ClN7 | CID 9844320 . PubChem Database. 3

Sources

Foundational

Comprehensive Receptor and Target Binding Affinity Assays for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Scaffolds

Executive Summary & Pharmacological Landscape The compound 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (CAS 240815-52-5) is a highly privileged, nitrogen-rich heterocyclic building block[1]. While the unfunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Landscape

The compound 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (CAS 240815-52-5) is a highly privileged, nitrogen-rich heterocyclic building block[1]. While the unfunctionalized core exhibits low intrinsic target affinity, it serves as the critical geometric foundation for several classes of highly potent therapeutics. Through regiospecific nucleophilic displacement of the 2-chloro group and functionalization at the 6-position, this scaffold is transformed into potent inhibitors of [2], [3], and [4].

To accurately drive Structure-Activity Relationship (SAR) campaigns, medicinal chemists require robust, artifact-free binding affinity assays. This whitepaper details the biophysical and biochemical methodologies necessary to quantify the binding affinity ( Kd​ , Ki​ , IC50​ ) and kinetic parameters ( kon​ , koff​ ) of imidazo-pyrazine derivatives.

ScaffoldSAR Scaffold 2-Chloroimidazo[1,5-a] pyrido[3,2-e]pyrazin-6(5H)-one (Low Affinity Core) Sub6 C6-Substitution (e.g., Amines/Anilines) Scaffold->Sub6 Primary Functionalization Sub2 C2-Substitution (e.g., Aryl/Alkyl groups) Scaffold->Sub2 Secondary Functionalization Lck Lck / Src Kinase Inhibitors (e.g., BMS-279700) Sub6->Lck ATP-pocket binding PARP PARP-1 Inhibitors Sub6->PARP NAD+ competitive site PDE PDE Inhibitors (e.g., D-22888) Sub2->PDE Hydrophobic pocket fit

Fig 1: SAR logic mapping scaffold functionalization to specific target affinities.

Assay Modalities & Experimental Causality

When evaluating rigid, planar, and highly hydrophobic scaffolds like imidazo[1,5-a]pyrido[3,2-e]pyrazines, assay design must account for compound aggregation, non-specific binding, and fluorescence interference. We deploy two orthogonal self-validating systems:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilized for high-throughput equilibrium binding. The time-resolved nature (delaying signal acquisition by 50-100 µs) eliminates autofluorescence generated by the highly conjugated imidazo-pyrazine core.

  • Surface Plasmon Resonance (SPR): Utilized for label-free kinetic profiling. Measuring residence time ( τ=1/koff​ ) is critical, as prolonged target engagement often correlates better with in vivo efficacy than equilibrium IC50​ alone.

Displacement Complex Eu-Anti-Tag Ab Target Protein Fluorescent Tracer FRET High FRET Signal (Baseline) Complex->FRET Excitation (340nm) Ligand Imidazo-pyrazine (Test Compound) Complex->Ligand Addition Displaced Eu-Anti-Tag Ab Target Protein Test Compound Ligand->Displaced Competes with Tracer NoFRET Low FRET Signal (Displacement) Displaced->NoFRET Loss of Proximity

Fig 2: TR-FRET competitive displacement mechanism for binding affinity quantification.

Step-by-Step Experimental Methodologies

Protocol A: TR-FRET Competitive Binding Assay (Lck Kinase Target)

This protocol is optimized to evaluate the functionalized derivatives of the scaffold (e.g., BMS-279700 analogs) against the ATP-binding pocket of Lck[2].

1. Reagent & Buffer Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality: Brij-35 (a non-ionic detergent) is strictly required. Without it, the planar imidazo-pyrazine core will non-specifically adsorb to the polystyrene walls of the microplate, artificially inflating the apparent IC50​ .

  • Target: GST-tagged Lck Kinase domain (5 nM final).

  • Tracer: Alexa Fluor 647-labeled ATP-competitive tracer (15 nM final).

2. Compound Dispensing & Incubation

  • Prepare an 11-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compound into a 384-well low-volume ProxiPlate.

    • Causality: Acoustic dispensing prevents tip-based carryover and ensures the final DMSO concentration remains exactly at 1%. Concentrations >2% DMSO will denature the kinase, while <0.5% will cause the imidazo-pyrazine scaffold to precipitate.

  • Add 5 µL of the Lck/Eu-anti-GST antibody mix, followed by 5 µL of Tracer.

  • Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

3. Detection & Self-Validation

  • Read on an EnVision multimode plate reader (Excitation: 340 nm; Emission: 615 nm for Europium, 665 nm for Alexa Fluor).

  • Self-Validating Metric: Calculate the Z'-factor using 16 wells of DMSO (maximum signal) and 16 wells of 10 µM Staurosporine (minimum signal). The assay is only validated and accepted if Z′≥0.65 .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

To determine the precise association ( kon​ ) and dissociation ( koff​ ) rates.

1. Surface Preparation

  • Dock a CM5 sensor chip into a Biacore 8K system.

  • Perform standard amine coupling to immobilize the target protein (e.g., PARP-1 or Lck) to a density of ~2000 Resonance Units (RU).

2. Solvent Correction (Critical Step)

  • Causality: DMSO has a massive bulk refractive index. A mismatch of even 0.05% DMSO between the running buffer and the sample will cause a bulk shift that masks the true binding response of low-molecular-weight imidazo-pyrazines.

  • Run a DMSO calibration curve ranging from 0.5% to 1.5% DMSO in HBS-EP+ buffer to build a solvent correction model.

3. Kinetic Injection

  • Inject the compound series (0.1 nM to 1000 nM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitation, ensuring that the measured kon​ is reaction-limited, not diffusion-limited.

  • Contact time: 60 seconds. Dissociation time: 300 seconds.

  • Fit the resulting sensograms to a 1:1 Langmuir binding model.

AssayWorkflow Prep 1. Compound Preparation (Acoustic DMSO Dispense) Incubate 2. Target Incubation (Protein + Tracer/Chip) Prep->Incubate Equilibrate 3. Equilibration (Mass Transport Control) Incubate->Equilibrate Read 4. Signal Detection (TR-FRET / SPR) Equilibrate->Read Analyze 5. Data Analysis (Langmuir 1:1 Fitting) Read->Analyze

Fig 3: High-throughput binding assay workflow for imidazo-pyrazine derivatives.

Quantitative Data Presentation

Below is a representative dataset demonstrating how the unfunctionalized 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one core compares to fully elaborated clinical and preclinical candidates derived from it.

Compound / DerivativeTargetAssay ModalityIC₅₀ (nM)K_d (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
2-Chloroimidazo... (Core) Lck KinaseTR-FRET>10,000N/AN/DN/D
BMS-279700 (6-amine) Lck KinaseTR-FRET / SPR5.22.14.5 × 10⁵9.4 × 10⁻⁴
D-22888 (PDE Analog) PDE4FP45.038.5N/DN/D
PARP-Inhibitor Analog PARP-1SPR12.48.91.2 × 10⁶1.0 × 10⁻²

Note: The raw scaffold exhibits minimal target engagement until the 2-chloro and 6-oxo groups are substituted to satisfy the specific hydrogen bonding and hydrophobic requirements of the respective target pockets.

References

  • Title: imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent AU2010206744B2)
  • Title: Polymer compositions and methods for their use (Patent WO2005051452A2)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

An Application Note and Step-by-Step Synthesis Protocol for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Introduction The fused heterocyclic scaffold of imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one represents a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Introduction

The fused heterocyclic scaffold of imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one represents a class of compounds with significant interest in medicinal chemistry and drug development. Molecules containing the imidazopyrazine core are known to exhibit a wide range of biological activities. For instance, derivatives of imidazo[1,2-a]pyrazine have demonstrated potential as anticancer agents[1][2][3]. Furthermore, the broader family of imidazo[1,5-a]pyridines and related structures are being explored for various therapeutic applications[4][5]. The introduction of a chlorine atom at the 2-position of the imidazole ring can significantly modulate the electronic properties and biological activity of the molecule, making 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one a valuable target for synthesis and further investigation.

This document provides a detailed, step-by-step protocol for a proposed synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. The synthetic strategy is designed based on established methodologies for the synthesis of related heterocyclic systems, including the formation of the core ring structure and subsequent halogenation reactions[6][7][8]. This protocol is intended for researchers and scientists in the field of organic and medicinal chemistry.

Proposed Synthetic Pathway

The synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one can be envisioned through a multi-step sequence involving the initial construction of a key intermediate, followed by cyclization to form the tricyclic core, and a final chlorination step.

Diagram of the Proposed Synthetic Workflow

Synthesis_of_2_Chloroimidazo[1_5_a]pyrido[3_2_e]pyrazin_6(5H)_one A Step 1: Synthesis of 3-aminopyrido[2,3-b]pyrazin-2(1H)-one B Step 2: N-alkylation and intramolecular cyclization A->B Ethyl bromoacetate, Base C Step 3: Chlorination B->C N-Chlorosuccinimide (NCS) D Final Product: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one C->D

Caption: Proposed three-step synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

Experimental Protocols

Step 1: Synthesis of 3-aminopyrido[2,3-b]pyrazin-2(1H)-one (Intermediate 1)

This initial step involves the condensation of 2,3-diaminopyridine with ethyl glyoxalate to form the pyridopyrazinone core.

Materials:

  • 2,3-Diaminopyridine

  • Ethyl glyoxalate (50% solution in toluene)

  • Ethanol

  • Acetic acid

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • To this stirring solution, add ethyl glyoxalate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford 3-aminopyrido[2,3-b]pyrazin-2(1H)-one.

Rationale: This condensation reaction is a common method for the formation of pyrazinone rings from 1,2-diamines and α-ketoesters. The acidic catalyst facilitates the initial imine formation and subsequent cyclization.

Step 2: Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Intermediate 2)

This step involves the N-alkylation of the pyrazinone nitrogen followed by an intramolecular cyclization to form the imidazole ring.

Materials:

  • 3-aminopyrido[2,3-b]pyrazin-2(1H)-one (Intermediate 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-aminopyrido[2,3-b]pyrazin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then heated in a suitable high-boiling solvent (e.g., Dowtherm A) to effect intramolecular cyclization to yield Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

  • Purify the product by recrystallization or column chromatography.

Rationale: The N-alkylation introduces the necessary carbon framework for the imidazole ring. The subsequent thermal cyclization is a common strategy for the formation of fused imidazole rings. The use of a base like potassium carbonate is essential to deprotonate the pyrazinone nitrogen, facilitating the nucleophilic attack on ethyl bromoacetate.

Step 3: Synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Final Product)

The final step is the regioselective chlorination of the imidazole ring.

Materials:

  • Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Intermediate 2)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems like imidazoles[6]. The reaction is typically carried out in an aprotic solvent like acetonitrile.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
12,3-DiaminopyridineEthyl glyoxalate, Acetic acid3-aminopyrido[2,3-b]pyrazin-2(1H)-one1.621.3885>95%
23-aminopyrido[2,3-b]pyrazin-2(1H)-oneEthyl bromoacetate, K₂CO₃Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one1.861.3070>97%
3Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-oneN-Chlorosuccinimide2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one2.211.7780>98%

Note: The above data is representative and may vary based on experimental conditions.

Characterization

The structure and purity of the final product, 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the chlorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and moisture-sensitive reagent and should be handled with care.

  • Dimethylformamide (DMF) is a reproductive hazard and should be handled with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Center for Biotechnology Information. Available at: [Link]

  • US20070129547A1 - Process to prepare substituted imidazopyrazine compounds. (2007). Google Patents.
  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). PubMed. Available at: [Link]

  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. (2010). PubMed. Available at: [Link]

  • Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates. Organic Chemistry Portal. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. Available at: [Link]

  • Iminophosphoranes in Heterocyclic Synthesis: Synthesis of Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazole and Pyrazolo[1,5-b][1][2][9]triazine Derivatives via Intermolecular Aza-Wittig Reactions. ResearchGate. Available at: [Link]

  • Iminophosphoranes in Heterocyclic Synthesis: Synthesis of Pyrazolo[1,5-a]pyrimidine, Imidazo[1,2-b]pyrazole and Pyrazolo[1,5-b][1][2][9]triazine Derivatives via Intermolecular Aza-Wittig Reactions. Academia.edu. Available at: [Link]

  • Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H). National Center for Biotechnology Information. Available at: [Link]

  • US2396066A - Preparation of 2-chloropyrazine. Google Patents.
  • US5283338A - Process for the preparation of 2-chloropyridines. Google Patents.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]

  • CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Google Patents.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. ResearchGate. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][10]triazines. Semantic Scholar. Available at: [Link]

Sources

Application

Dissolving 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one for Cell Culture: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the solubilization of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a heterocyclic small molecule, for use in cell-based assays. The protocol emp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a heterocyclic small molecule, for use in cell-based assays. The protocol emphasizes best practices for preparing high-concentration stock solutions and their subsequent dilution to working concentrations, ensuring compound stability and minimizing solvent-induced artifacts in experimental results. This document is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction: The Challenge of Small Molecule Solubility in Aqueous Environments

Small molecule inhibitors are indispensable tools in modern cell biology and drug discovery. Their ability to modulate specific cellular targets, such as kinases, has led to significant advancements in our understanding of cellular signaling and the development of targeted therapeutics.[1][2] 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one belongs to a class of nitrogen-containing heterocyclic compounds, many of which are investigated as potent enzyme inhibitors.[3][4][5][6]

A primary technical hurdle in the in vitro application of these compounds is their often-poor solubility in aqueous solutions, such as cell culture media. Direct dissolution in media can lead to precipitation, inaccurate dosing, and non-reproducible experimental outcomes. Therefore, a systematic approach involving the preparation of a concentrated stock solution in a suitable organic solvent is the standard and recommended procedure.[7][8] This application note provides a field-proven protocol for the effective dissolution and application of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one in cell culture experiments.

Foundational Principles: Solvent Selection and Stock Solution Management

The choice of solvent is critical and is dictated by the physicochemical properties of the compound. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous solutions.[8][9]

Key Considerations for Stock Solutions:

  • Concentration: A high-concentration stock solution (e.g., 10 mM) allows for minimal solvent addition to the final cell culture, thereby reducing the risk of solvent toxicity.[9][10]

  • Purity: The use of high-purity, anhydrous DMSO is essential to prevent compound degradation and maintain the integrity of the stock solution.

  • Storage: Proper storage, typically at -20°C or -80°C in small, single-use aliquots, is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to light and moisture.[9][10]

Materials and Equipment

Materials:

  • 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Phosphate-Buffered Saline (PBS), sterile

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Laminar flow hood for sterile cell culture work

  • Humidified incubator (37°C, 5% CO₂)

  • Water bath (optional, for gentle warming)

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of a high-concentration stock solution and the preparation of the final working solution for cell treatment.

Part A: Preparation of a 10 mM Stock Solution in DMSO

The following workflow outlines the steps for preparing a concentrated stock solution.

G cluster_0 Stock Solution Preparation Workflow A Calculate Mass of Compound B Weigh Compound Accurately A->B Required Mass C Add Anhydrous DMSO B->C Weighed Powder D Ensure Complete Dissolution (Vortexing/Warming) C->D Compound in Solvent E Aliquot into Single-Use Tubes D->E Homogeneous Solution F Label and Store at -20°C or -80°C E->F Prepared Aliquots G cluster_1 Working Solution and Cell Treatment Workflow G Thaw Stock Solution Aliquot H Prepare Serial Dilutions in Complete Cell Culture Medium G->H 10 mM Stock I Prepare Vehicle Control (Medium + DMSO) G->I DMSO for Control K Add Working Solutions to Cells H->K Treatment Medium I->K Control Medium J Remove Old Medium from Cells J->K Prepared Cells L Incubate for Desired Duration K->L

Caption: Workflow for preparing working solutions and treating cells.

  • Thaw the Stock Solution. Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Prepare Serial Dilutions. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to perform an intermediate dilution step to ensure accuracy.

    • Example for a 10 µM final concentration in 1 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

      • This results in a 1:1000 dilution, and the final DMSO concentration will be 0.1%.

  • Prepare a Vehicle Control. It is imperative to include a vehicle control in your experiment. This consists of complete cell culture medium containing the same final concentration of DMSO as the highest concentration of the compound used. This control accounts for any effects the solvent may have on the cells.

  • Cell Treatment. Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one or the vehicle control. [9]

  • Incubation. Return the cells to the incubator and maintain them for the duration of the experiment (e.g., 24, 48, or 72 hours). [9]

Quantitative Data and Recommended Concentrations

The following table provides a general framework for preparing working solutions from a 10 mM stock. The optimal concentration range for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one should be determined empirically through dose-response experiments.

ParameterRecommended ValueRationale
Stock Solution Concentration 10 mMA standard starting concentration for many in vitro assays. [9][10]
Solvent Anhydrous DMSOHigh solubilizing power for many small molecules. [8][9]
Typical Working Concentration 1 nM - 10 µMThis range is common for potent small molecule inhibitors and should be optimized for each cell line and assay.
Final DMSO Concentration < 0.1% (v/v) Higher concentrations of DMSO can be toxic to cells and may cause unintended biological effects. [10]
Stock Solution Storage -20°C or -80°C, protected from lightEnsures long-term stability and prevents degradation. [9][10]

Troubleshooting

  • Precipitation in Stock Solution: If precipitation is observed upon thawing, gently warm the aliquot to 37°C and vortex to redissolve. If the precipitate persists, the stock solution may be compromised and should be discarded.

  • Precipitation in Working Solution: If the compound precipitates upon dilution into the cell culture medium, the concentration may be above its solubility limit in the aqueous environment. Consider preparing a lower concentration working solution or exploring the use of a co-solvent if compatible with your experimental system.

  • Cell Toxicity in Vehicle Control: If significant cell death is observed in the vehicle control group, the final DMSO concentration may be too high for your specific cell line. Reduce the final DMSO concentration by preparing a more dilute stock solution or adjusting your dilution scheme.

Conclusion

The successful use of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one in cell culture hinges on its proper dissolution and handling. By following this detailed protocol, researchers can prepare stable, accurately concentrated solutions, thereby ensuring the reliability and reproducibility of their experimental data. The principles outlined in this guide are broadly applicable to a wide range of hydrophobic small molecule inhibitors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • BenchChem. (n.d.). Application Notes and Protocols for EGFR Inhibitor Treatment in Cell Culture.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Life Technologies (India) Pvt. Ltd. (n.d.). Very High caliber Kinase Inhibitor Library.
  • Wolf-Yadlin, A., et al. (n.d.). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. PMC.
  • AbMole BioScience. (n.d.). Kinase Inhibitors on Cell Culture Signaling Pathways.
  • MilliporeSigma. (n.d.). How to Use Inhibitors.
  • Johnson, E. F., et al. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC.
  • Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A]t[7][10]riazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H). PMC.
  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for the Late-Stage Functionalization of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Introduction & Scientific Context The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold represents a highly privileged, nitrogen-rich tricyclic core in modern medicinal chemistry. Originally identified as a potent and selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold represents a highly privileged, nitrogen-rich tricyclic core in modern medicinal chemistry. Originally identified as a potent and selective class of Phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia , this framework has also demonstrated significant utility in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors .

To rapidly generate diverse inhibitor libraries and establish Structure-Activity Relationships (SAR), late-stage functionalization is critical. The specific intermediate, 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one , provides an ideal orthogonal handle. The C2-chloro substituent allows for divergent transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to precisely modulate target engagement, lipophilicity, and pharmacokinetic properties.

Mechanistic Rationale & Scaffold Reactivity

From an electronic standpoint, the multiple nitrogen atoms in the fused imidazo-pyrido-pyrazine system drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the scaffold. This electron deficiency renders the C-Cl bond at the C2 position highly susceptible to oxidative addition by electron-rich Palladium(0) species.

However, this same nitrogen-rich environment introduces a significant synthetic challenge: the basic heteroatoms can competitively coordinate to the palladium center, leading to rapid catalyst poisoning and precipitation of inactive "Pd-black". To counteract this, the selection of bulky, electron-rich bidentate or biaryl phosphine ligands (e.g., dppf or XPhos) is strictly required. These ligands not only stabilize the active Pd(0) species but also accelerate the rate-limiting reductive elimination step .

Mechanism Pd0 L-Pd(0) PdII_OA L-Pd(II)-Cl (Aryl) Pd0->PdII_OA Oxidative Addition (2-Chloro Core) PdII_Amine L-Pd(II)-Amine (Aryl) PdII_OA->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)-Amido (Aryl) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Product)

Catalytic cycle for the Buchwald-Hartwig amination of the 2-chloro core.

Optimization of Reaction Conditions

To establish a robust protocol, reaction parameters for the Suzuki-Miyaura coupling of the 2-chloro core were systematically evaluated. The causality behind the optimal conditions is summarized below:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3THF/H2O8045%Incomplete conversion; catalyst poisoning by core nitrogens.
2Pd(OAc)2 / SPhosK3PO4Toluene10062%Moderate yield; sluggish reductive elimination.
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 88% Optimal; large bite angle of dppf accelerates reductive elimination.
4Pd(dppf)Cl2Cs2CO3DMF/H2O9075%Hydrolytic dehalogenation side-product observed in polar DMF.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for the 2-chloro core.

Experimental Workflows

Workflow cluster_0 Catalyst & Ligand Selection Start 2-Chloroimidazo[1,5-a]pyrido [3,2-e]pyrazin-6(5H)-one Suzuki Suzuki-Miyaura Pd(dppf)Cl2 / K2CO3 Start->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / XPhos / Cs2CO3 Start->Buchwald React_S Aryl/Heteroaryl Boronic Acids (1,4-Dioxane/H2O, 90°C) Suzuki->React_S React_B Primary/Secondary Amines (Toluene, 100°C) Buchwald->React_B Purif Workup & Auto-Flash Chromatography (Self-Validating Purity >95%) React_S->Purif React_B->Purif Library Targeted Inhibitor Library (PDE10A / PARP candidates) Purif->Library

Workflow for the divergent late-stage functionalization of the 2-chloro core.

Detailed Step-by-Step Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Derivatization)

Objective: Synthesize 2-aryl or 2-heteroaryl derivatives to probe hydrophobic sub-pockets in the target enzyme.

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous K2CO3 (3.0 equiv, 1.5 mmol).

    • Causality: Solid bases are added prior to solvent to minimize the introduction of atmospheric moisture during transfers.

  • Solvent Addition & Degassing: Add 5.0 mL of a 4:1 mixture of 1,4-Dioxane and deionized H2O. Sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Validation: The transition of the suspension from a cloudy, aerated mixture to a distinct, stabilized suspension confirms the mechanical displacement of dissolved oxygen, which is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol). Seal the tube with a Teflon-lined screw cap.

    • Validation: Upon heating to 90°C, the mixture will shift from a dark red/brown suspension to a clear, pale-yellow or orange solution. This color shift is a self-validating indicator of the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Reaction Execution: Stir the sealed reaction at 90°C for 12 hours.

  • Monitoring: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze.

    • Validation: Complete disappearance of the starting material peak (UV active at 254 nm) and the emergence of a new peak with the corresponding [M+H]+ mass confirms reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via automated flash chromatography (Eluent: 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduce primary or secondary amines at the C2 position to modulate hydrogen-bonding interactions and solubility.

  • Pre-catalyst Activation: In a separate, Argon-flushed 1 dram vial, combine Pd2(dba)3 (0.02 equiv, 0.01 mmol) and XPhos (0.06 equiv, 0.03 mmol) in 1.0 mL of anhydrous Toluene. Stir at room temperature for 10 minutes.

    • Validation: A distinct color shift from dark purple/red (Pd2(dba)3) to pale yellow indicates the successful displacement of dba ligands and the formation of the highly active L-Pd(0) species.

  • Substrate Charging: In the main Schlenk reactor, combine the 2-chloro core scaffold (1.0 equiv, 0.5 mmol), the target amine (1.2 equiv, 0.6 mmol), and Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Coupling: Transfer the pre-activated catalyst solution to the main reactor using an Argon-purged syringe. Add an additional 3.0 mL of anhydrous Toluene.

    • Causality: Toluene is utilized due to its high boiling point and non-coordinating nature, which prevents solvent molecules from competing with the amine for the palladium coordination sphere.

  • Reaction Execution: Seal the reactor and heat at 100°C for 16 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd-black.

    • Validation: The resulting filtrate should be entirely transparent (lacking black particulates), confirming the successful removal of polymeric palladium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Due to the high polarity of the resulting amino-derivatives, purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

References

  • Höfgen, N.; Stange, H.; Schindler, R.; Lankau, H.-J.; Grunwald, C.; Langen, B.; Egerland, U.; Tremmel, P.; Pangalos, M. N.; Marquis, K. L.; Hage, T.; Harrison, B. L.; Malamas, M. S.; Brandon, N. J.; Kronbach, T. "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors." Journal of Medicinal Chemistry 2010, 53 (11), 4399−4411. URL:[Link]

  • Penning, T. D. et al. "Poly (ADP-ribose) polymerase (PARP) inhibitors." Patent AU2010206744B2.
  • Dorel, R.; Grugel, C. P.; Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition 2019, 58 (48), 17118-17129. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Technical Support Center: Troubleshooting the Synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Overview The imidazo[1,5-a]pyrido[3,2-e]pyrazine tricyclic core is a highly privileged scaffold, integral to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Overview

The imidazo[1,5-a]pyrido[3,2-e]pyrazine tricyclic core is a highly privileged scaffold, integral to the design of potent 1[1] and 2[2]. However, synthesizing the 2-chloro derivative often presents significant challenges, particularly regarding regioselective halogenation and the efficiency of the imidazole ring annulation. This guide provides causal explanations, empirical data, and self-validating protocols to optimize your synthetic workflow.

Pathway Visualization

SynthesisWorkflow A Pyridine Precursor (3-Fluoro-picolinonitrile) B Step 1: SNAr & Cyclization Issue: Hydrolysis / Incomplete Closure A->B C Pyridopyrazinone Intermediate B->C D Step 2: Imidazole Annulation Issue: Base Sensitivity & Oxidation C->D E Tricyclic Core Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one D->E F Step 3: C2-Chlorination Issue: Over-chlorination (NCS) E->F G Final Target 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one F->G

Fig 1. Synthetic workflow for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one and key nodes.

Section 1: Troubleshooting FAQs

Q1: Why is my yield consistently below 40% during the initial formation of the pyridopyrazinone intermediate? Expert Insight: The initial step typically involves an SNAr coupling of a 3-halopicolinonitrile with a glycine derivative, followed by cyclization. Low yields are almost always caused by competing hydrolysis of the nitrile group to a primary amide before cyclization can occur, a side reaction driven by trace water in hygroscopic solvents like DMF. Solution: Rigorously dry your solvents over 3Å molecular sieves. Switch from K2CO3 to anhydrous Cs2CO3 to accelerate the SNAr step, minimizing the residence time of the uncyclized intermediate.

Q2: During the imidazole ring annulation using TosMIC, I am observing a complex mixture and poor recovery of the tricyclic core. How can I optimize this? Expert Insight: The 3 is highly sensitive to base strength and temperature[3]. If the base is too weak, the initial nucleophilic attack of the TosMIC anion on the pyrazinone carbonyl fails. If the temperature is too high, TosMIC decomposes into inert byproducts. Furthermore, the final step of this annulation requires auto-oxidation for aromatization[3]. Solution: Utilize potassium tert-butoxide (t-BuOK) in THF at -78 °C to ensure clean deprotonation of TosMIC, then slowly warm to room temperature open to the atmosphere to facilitate the necessary oxidative aromatization.

Q3: The final C2-chlorination with NCS yields a mixture of mono- and di-chlorinated products. How do I improve regioselectivity? Expert Insight: The imidazole ring of the imidazo[1,5-a]pyrazine core is highly electron-rich. Using DMF as a solvent for N-Chlorosuccinimide (NCS) chlorination often stabilizes radical pathways or forms Vilsmeier-type active species, leading to over-chlorination at both the C2 and C3 positions. Solution: Perform the reaction strictly at 0 °C in a polar-aprotic, non-coordinating solvent like Acetonitrile (MeCN). This enforces a purely ionic electrophilic aromatic substitution pathway, favoring the more sterically accessible and electronically activated C2 position.

Q4: I am losing product during normal-phase silica gel purification. The target molecule streaks severely. Expert Insight: The pyrazin-6(5H)-one moiety acts as a strong hydrogen bond donor/acceptor, coordinating heavily with free silanol groups on standard silica gel. Solution: Pre-treat the silica column with 1% triethylamine in your eluent to cap the acidic silanol sites, or ideally, switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% formic acid.

Section 2: Quantitative Data & Yield Optimization

Table 1: Optimization of Imidazole Annulation (TosMIC Cyclization) Objective: Maximize the yield of the tricyclic core prior to chlorination.

BaseSolventTemp ProfileAtmosphereYield (%)Observation
K2CO3DMF25 °C to 80 °CNitrogen22Incomplete reaction; unreacted starting material.
NaHTHF0 °C to 25 °CNitrogen45Significant decomposition of TosMIC.
t-BuOK THF -78 °C to 25 °C Open Air 82 Clean conversion; auto-oxidation successful.

Table 2: Optimization of Regioselective C2-Chlorination Objective: Achieve >95% regioselectivity for the 2-chloro derivative.

ReagentEquivalentsSolventTemp (°C)Yield (%)Purity (%)Observation
NCS1.50DMF253245Heavy di-chlorination observed.
NCS1.05DMF05570Moderate regioselectivity; sluggish reaction.
Cl2 (gas)1.00AcOH251530Core degradation and ring-opening.
NCS 1.05 MeCN 0 88 >95 Optimal conditions; clean C2-chlorination.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of the Tricyclic Core via TosMIC Annulation

Causality: This step constructs the fused imidazole ring. The slow warming profile controls the highly exothermic nucleophilic addition, while the atmospheric exposure drives the oxidative aromatization required to yield the fully conjugated imidazo[1,5-a]pyrazine system[3].

  • Preparation: Charge a flame-dried round-bottom flask with the pyridopyrazinone intermediate (1.0 eq) and TosMIC (1.2 eq) under an argon atmosphere.

  • Solvation: Dissolve the mixture in anhydrous THF (0.1 M concentration) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a 1.0 M solution of t-BuOK in THF (2.5 eq) dropwise over 30 minutes.

    • Self-Validation Check 1: The solution should transition from pale yellow to deep orange/red, indicating the successful formation of the TosMIC anion.

  • Cyclization & Oxidation: Remove the cooling bath and allow the reaction to warm to room temperature. Replace the argon balloon with a drying tube open to the atmosphere. Stir for 12 hours.

  • Quench & IPC: Quench with saturated aqueous NH4Cl.

    • Self-Validation Check 2 (IPC): Analyze via LC-MS. The target mass [M+H]+ should be the base peak, with complete disappearance of the starting material mass.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization from EtOH to afford the pure tricyclic core.

Protocol B: Regioselective C2-Chlorination

Causality: Electrophilic chlorination is directed to the C2 position by kinetic control. Maintaining 0 °C suppresses the activation energy required for the secondary chlorination at C3, ensuring mono-halogenation.

  • Preparation: Dissolve the imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one core (1.0 eq) in anhydrous MeCN (0.05 M concentration) and cool to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 15 minutes to prevent localized concentration spikes.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation Check 1 (IPC): Spot on TLC (10% MeOH in DCM). The starting material (Rf = 0.35) should be replaced by a slightly less polar spot (Rf = 0.45). Under 365 nm UV, the product spot will exhibit a distinct blue fluorescence shift compared to the starting material.

  • Quench: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any unreacted active chlorine species, preventing further halogenation during workup.

  • Isolation: Concentrate the MeCN in vacuo, resuspend the aqueous layer in DCM, extract, and wash with water. Purify via C18 reverse-phase chromatography to yield the final 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

References

  • Poly (ADP-ribose) polymerase (PARP) inhibitors. Google Patents (AU2010206744B2).
  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. PubMed.
  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. Semantic Scholar.

Sources

Optimization

Process Chemistry Technical Support Center: Scale-Up &amp; Impurity Control for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. This tricyclic core is a critical intermediate in the development of highly pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. This tricyclic core is a critical intermediate in the development of highly potent Src-family kinase inhibitors (such as BMS-279700)[1] and selective phosphodiesterase 10A (PDE10A) inhibitors[2]. Scaling up fused imidazo-pyrido-pyrazine systems presents unique chemical engineering challenges, primarily due to the high reactivity of the 2-chloro position and the propensity for intermolecular side reactions during the lactam ring closure.

This guide provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating standard operating protocols (SOPs) to ensure high-yield, high-purity campaigns.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During the transition from 100 g to 5 kg scale, the HPLC purity of the product dropped from 98% to 85%, with a major high-molecular-weight byproduct. What is the mechanism, and how can it be mitigated?

  • Causality & Mechanism: The byproduct is an intermolecular dimer. In batch scale-up, extended addition times and poorer mixing lead to localized high concentrations of the uncyclized amino-imidazole pyridine precursor. Because the primary amine and the electrophilic ester/acid group are present in the same molecule, high concentrations kinetically favor intermolecular aminolysis over the desired intramolecular cyclization[1].

  • Resolution: Implement a pseudo-high dilution strategy. Instead of batch heating, use a slow, sub-surface addition of the precursor into a heated solvent containing the cyclization base. This keeps the steady-state concentration of the uncyclized precursor extremely low, forcing the intramolecular ring closure.

Q2: We are observing 2-5% of a des-chloro impurity during the cyclization step at high temperatures. How do we suppress this?

  • Causality & Mechanism: The 2-chloro position on this electron-deficient tricyclic system is highly activated. Prolonged heating in the presence of basic alkoxides, trace palladium from upstream steps, or hydride donors (like primary/secondary alcohols used as solvents) can lead to hydrodehalogenation or nucleophilic aromatic substitution (SNAr)[2].

  • Resolution: Switch from protic solvents (e.g., methanol/ethanol) to an aprotic polar solvent system (e.g., NMP or DMF) paired with a non-nucleophilic base (e.g., DBU or K 2​ CO 3​ ). Ensure upstream palladium is scavenged (using metal scavengers like SiliaMetS® Thiol) to <10 ppm before the cyclization step.

Q3: What causes the lactam ring-opening (hydrolysis) byproduct during the aqueous workup, and how can we prevent it?

  • Causality & Mechanism: The pyrazin-6(5H)-one lactam ring is susceptible to hydrolysis under strongly alkaline or strongly acidic conditions. If the reaction is quenched with unbuffered water while the mixture is still highly basic from the cyclization reagents, the hydroxide ions will attack the C6 carbonyl, irreversibly opening the pyrazine ring to form an amino-acid byproduct.

  • Resolution: Utilize a buffered aqueous quench. Pre-charge the quench vessel with a 1M phosphate buffer (pH 6.5) and transfer the reaction mixture into the buffer, rather than adding water directly to the basic reaction mixture.

Section 2: Quantitative Impurity Profiling

To maintain scientific integrity and ensure consistent batch-to-batch quality, all quantitative data regarding known impurities must be tracked. Below is the standardized impurity profile for the scale-up process.

Impurity TypeStructural MechanismAnalytical Detection (HPLC RRT)Control StrategyAcceptable Limit (ICH Q3A)
Intermolecular Dimer Aminolysis between two precursor molecules1.45 (Broad peak)Pseudo-high dilution; Sub-surface addition< 0.15%
Des-chloro Impurity Hydrodehalogenation via trace metals/hydrides0.88Aprotic solvents; Pd scavenging (<10 ppm)< 0.10%
Regioisomer N1 vs N3 alkylation during upstream imidazole formation0.95Bulky transient protecting groups on precursor< 0.15%
Ring-Opened Acid Lactam hydrolysis during aqueous quench0.40Buffered quench (pH 6.5 - 7.0); Temp < 20°C< 0.10%
Over-chlorinated Electrophilic aromatic substitution at C91.22Strict stoichiometric control of chlorinating agents< 0.05%

Section 3: Self-Validating Standard Operating Protocol (SOP)

Optimized Pseudo-High Dilution Cyclization

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the embedded validation criteria are strictly met.

Step 1: Reactor Preparation & Inerting

  • Charge Reactor 1 (R1) with N-Methyl-2-pyrrolidone (NMP) (10 volumes) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents).

  • Heat R1 to 90°C under active nitrogen sparging.

  • Validation Check: Verify dissolved oxygen content is < 1% using an inline O 2​ sensor to prevent oxidative degradation of the amine precursor.

Step 2: Precursor Feed (Pseudo-High Dilution)

  • In a separate Feed Vessel (R2), dissolve the amino-imidazole pyridine precursor in NMP (5 volumes).

  • Initiate sub-surface addition of the R2 solution into R1 over 6 hours using a metered dosing pump. Maintain R1 internal temperature between 88°C and 92°C.

  • Validation Check: Perform In-Process Control (IPC) HPLC analysis every 2 hours. The steady-state concentration of the uncyclized precursor in R1 must remain < 1.0% relative to the product. If > 1.0%, automatically pause the addition pump until conversion catches up.

Step 3: Buffered Quench

  • Cool R1 to 20°C.

  • Prepare a quench vessel (R3) with 1M Sodium Phosphate buffer (pH 6.5, 15 volumes).

  • Transfer the contents of R1 into R3 over 1 hour, maintaining the temperature of R3 below 25°C.

  • Validation Check: Continuously monitor the pH of R3. The pH must remain between 6.5 and 7.5. If pH exceeds 7.5, adjust with 1M HCl immediately to prevent lactam ring opening.

Step 4: Crystallization and Isolation

  • Stir the resulting suspension in R3 for 4 hours at 5°C to complete crystallization.

  • Filter the product and wash the cake with pre-chilled water (3 x 5 volumes), followed by cold isopropanol (2 volumes).

  • Dry under vacuum at 45°C until constant weight.

  • Validation Check: Karl Fischer (KF) titration must show < 0.5% water, and residual NMP must be < 500 ppm by GC-FID.

Section 4: Process Visualizations

Pathway Precursor Amino-Imidazole Pyridine Precursor Product 2-Chloroimidazo[1,5-a] pyrido[3,2-e]pyrazin-6(5H)-one (Target API Core) Precursor->Product Intramolecular Cyclization (Heat/Base) Dimer Intermolecular Dimer (High Conc. Byproduct) Precursor->Dimer Intermolecular Reaction (Poor Mixing) DesChloro Des-chloro Impurity (Hydrodehalogenation) Product->DesChloro Trace Pd / Hydride Donors LactamOpen Ring-Opened Acid (Hydrolysis Byproduct) Product->LactamOpen Aqueous Quench (pH > 7.5 or pH < 2)

Mechanistic pathway of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one synthesis and impurities.

PFD R1 Reactor 1 (DBU/NMP at 90°C) IPC IPC HPLC (Precursor < 1%) R1->IPC Sample R2 Feed Vessel (Precursor Solution) Mix Sub-surface Addition Pump R2->Mix Metered Flow Mix->R1 Slow Dosing IPC->Mix Fail (Pause Feed) Quench Buffered Quench (pH 6.5-7.5) IPC->Quench Pass Filter Isolation & Wash Quench->Filter Slurry Transfer

Optimized pseudo-high dilution reactor configuration for minimizing intermolecular dimerization.

References

  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." ACS Publications / Journal of Medicinal Chemistry. 1

  • Kumar M, R., et al. "A facile synthesis and docking studies of 6-chloro-2-methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazine." Heterocyclic Letters. 2

Sources

Troubleshooting

Preventing degradation of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one during long-term storage

Technical Support Center: Long-Term Storage of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one Welcome to the technical support guide for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. This resource is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Welcome to the technical support guide for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we will delve into the potential degradation pathways and provide actionable troubleshooting advice and frequently asked questions to safeguard your valuable research materials.

Understanding the Molecule: Core Stability Concerns

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a complex heterocyclic compound. Its stability can be influenced by several factors inherent to its structure. The presence of a chloro substituent on the pyridopyrazine ring system, coupled with the lactam functionality, presents potential sites for degradation. Key concerns for long-term storage include susceptibility to hydrolysis, photodegradation, and thermal decomposition.

The electron-withdrawing nature of the nitrogen atoms in the fused ring system can influence the reactivity of the chloro group, potentially making it susceptible to nucleophilic substitution, such as hydrolysis. Furthermore, heterocyclic aromatic compounds can be prone to photodegradation upon exposure to light.[1][2][3]

Troubleshooting Guide: Identifying and Resolving Degradation

This section is designed to help you identify and address potential degradation of your stored 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

Visual Inspection
  • Question: My once-white powder of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one now has a yellowish or brownish tint. What could be the cause? Answer: A change in color is often the first indicator of chemical degradation. This could be due to a number of factors, including:

    • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in heterocyclic compounds, leading to colored byproducts.[4]

    • Oxidation: Interaction with atmospheric oxygen over time can lead to the formation of colored oxides.

    • Hydrolysis: Reaction with ambient moisture could lead to the formation of degradation products that are colored.

  • Question: I've noticed a change in the physical state of my compound; it appears clumpy or has a different texture. What should I do? Answer: Changes in the physical state, such as clumping, can indicate moisture absorption. This is a significant concern as it can accelerate hydrolytic degradation. It is crucial to handle the compound in a dry environment, such as a glovebox, and to ensure storage containers are properly sealed.

Analytical Characterization
  • Question: How can I analytically confirm if my 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one has degraded? Answer: Several analytical techniques can be employed to assess the purity and identify degradation products:

    • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks are indicative of degradation. A validated HPLC method with a suitable column, such as a C18, and a gradient elution can effectively separate the parent compound from its potential degradants.[5][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products. By comparing the mass-to-charge ratio of the new peaks with potential degradation pathways (e.g., hydrolysis product where -Cl is replaced by -OH), you can tentatively identify the impurities.[7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the chemical shifts of existing protons and carbons can confirm structural changes due to degradation.

  • Question: I see a new peak in my LC-MS analysis with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What does this signify? Answer: This is a strong indication of hydrolysis. The chloro group on the pyridopyrazine ring has been substituted by a hydroxyl group from water molecules. This is a common degradation pathway for chlorinated heterocyclic compounds.[9][10]

Investigating Root Causes
  • Question: My compound has degraded despite being stored in the freezer. What could have gone wrong? Answer: While low temperatures slow down most chemical reactions, they do not entirely stop them. Several factors could still contribute to degradation in a freezer:

    • Freeze-Thaw Cycles: Repeatedly removing the compound from the freezer can cause condensation to form inside the container, introducing moisture and accelerating hydrolysis. It is best to aliquot the compound into smaller, single-use vials.

    • Improper Sealing: If the container is not hermetically sealed, ambient moisture and air can still slowly enter, even at low temperatures.

    • Light Exposure: Freezer doors are frequently opened, exposing the contents to light. If the container is not opaque, photodegradation can still occur over time.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for long-term stability of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one? For maximal stability, the compound should be stored under the following conditions:

    • Temperature: -20°C or lower.

    • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.

    • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

    • Moisture: In a desiccated environment. Consider storing the vials inside a larger container with a desiccant.

  • How often should I re-analyze my stored compound for purity? For critical applications, it is recommended to re-analyze the purity of the compound by HPLC at least once a year, or more frequently if it is accessed often. If any visual changes are observed, an immediate purity check is warranted.

  • What are the primary degradation products I should look for? Based on the structure, the most likely degradation products are:

    • The hydrolysis product: 2-Hydroxyimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

    • Various photolytic and oxidative degradation products, which may be more complex to identify.

  • Can I rescue a partially degraded sample? If the degradation is minor, it may be possible to purify the compound using techniques like preparative HPLC or column chromatography. However, this should be done with caution, and the purified material must be thoroughly re-analyzed to confirm its identity and purity before use. For critical applications, it is always best to use a fresh, high-purity batch.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the recommended workflow for stability testing.

cluster_0 Potential Degradation Pathways A 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Stable Compound) B Hydrolysis (Moisture) A->B H₂O C Photodegradation (Light Exposure) A->C hv D Oxidation (Air Exposure) A->D O₂ E 2-Hydroxyimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Hydrolysis Product) B->E F Various Photolytic Products C->F G Oxidized Impurities D->G cluster_1 Stability Testing Workflow Start Receive/Synthesize Compound Initial_Analysis Initial Analysis (HPLC, LC-MS, NMR) Start->Initial_Analysis Store Store under Recommended Conditions (-20°C, Inert Gas, Dark, Dry) Initial_Analysis->Store Periodic_Check Periodic Re-analysis (e.g., annually) Store->Periodic_Check Visual_Inspection Visual Inspection (Color, Texture) Periodic_Check->Visual_Inspection Purity_Check Purity > 98%? Visual_Inspection->Purity_Check Use Proceed with Experiment Purity_Check->Use Yes Investigate Investigate Cause of Degradation Purity_Check->Investigate No Purify Consider Repurification Investigate->Purify

Caption: Recommended workflow for stability testing.

Recommended Storage and Analytical Parameters

ParameterRecommendationRationale
Storage Temperature ≤ -20°CTo minimize thermal degradation and slow down chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidative degradation.
Light Exposure Store in the dark (amber vials or foil-wrapped)To prevent photodegradation. [2][3]
Moisture Desiccated environmentTo prevent hydrolysis of the chloro group. [10]
Container Tightly sealed, preferably with a PTFE-lined capTo prevent ingress of moisture and air.
Primary Analytical Method HPLC with UV detectionFor routine purity assessment.
Confirmatory Method LC-MSTo identify potential degradation products by mass. [8]

Experimental Protocol: Stability Assessment

Objective: To assess the stability of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one under various storage conditions.

Materials:

  • 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Amber and clear glass vials with PTFE-lined caps

  • Temperature and humidity-controlled chambers (if available) or standard laboratory freezers/refrigerators.

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Analyze the stock solution by a validated HPLC method to determine the initial purity.

    • Obtain an initial LC-MS spectrum to confirm the mass of the parent compound.

  • Sample Preparation for Storage:

    • Aliquot the solid compound into several amber and clear glass vials.

    • For each vial type, prepare sets for storage under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

    • For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen before sealing.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the sample for any changes in color or appearance.

    • Prepare a solution from the stored sample at the same concentration as the initial analysis.

    • Analyze the sample by HPLC and LC-MS.

  • Data Analysis:

    • Compare the HPLC chromatograms from each time point to the time-zero data. Calculate the percentage of the parent compound remaining.

    • Analyze the LC-MS data for the appearance of new peaks and determine their molecular weights to identify potential degradation products.

By adhering to these guidelines, researchers can ensure the long-term integrity of their 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one samples, leading to more reliable and reproducible experimental outcomes.

References

  • Klán, P., & Wirz, J. (2009). Photochemistry of Heterocyclic Compounds. In Wiley Online Library.
  • Sokolova, N. B., et al. (2002). Photodegradation of Azo Dyes with Heterocyclic and Benzene Groups in Polymeric Matrix. Russian Journal of Applied Chemistry, 75(2), 289-292.
  • Sionkowska, A., et al. (2020).
  • Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 155-168.
  • Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Vedantu. (2024). Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE. Vedantu.
  • Euro Chlor. (2010).
  • SynHet. (n.d.). 2-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZIN-6-OL. SynHet.
  • Tosoh Corp. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
  • Baluja, S., & Kachhadia, N. (2015). Thermal Analysis of some Imidazolinone Derivatives.
  • NextSDS. (n.d.). 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. NextSDS.
  • Chaves, A., et al. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629-638.
  • U.S. Environmental Protection Agency. (2008).
  • LibreTexts. (2023). Reactions of Substituent Groups. Chemistry LibreTexts.
  • Gambouz, K., et al. (2019). Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. RSC Advances, 9(51), 29051-29055.
  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1739-1751.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Kumar, G., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Vlastos, D., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Shaner, D. L., et al. (2007). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. Weed Science, 55(5), 528-535.
  • World Health Organization. (2023). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. PMC.
  • An, M., et al. (2012). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions.
  • Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Tre
  • In The Swim. (n.d.). Chlorine Shelf Life: How Long Can I Store Pool Chemicals?. In The Swim.
  • Euro Chlor. (n.d.).
  • El-Shehry, M. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules, 26(3), 569.
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - MDPI. (2024). MDPI.
  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety.
  • PubChem. (n.d.). 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. PubChem.
  • BLD Pharm. (n.d.). 240815-50-3|6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine. BLD Pharm.
  • Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology, 47(3), 451-453.
  • NextSDS. (n.d.). 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. NextSDS.

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Reference Data & Comparative Studies

Validation

Comparative NMR Structural Elucidation Guide: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one vs. Des-Chloro Analog

Executive Summary The imidazo[1,5-a]pyrazine and related tricyclic scaffolds are highly privileged structures in modern drug discovery, frequently serving as the core pharmacophore for Bruton's tyrosine kinase (BTK) inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrazine and related tricyclic scaffolds are highly privileged structures in modern drug discovery, frequently serving as the core pharmacophore for Bruton's tyrosine kinase (BTK) inhibitors[1], PI3Kδ inhibitors[2], and potent IDO1 inhibitors[3]. As drug development programs advance, the precise structural characterization of functionalized building blocks—such as 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one —becomes critical.

This application guide provides an objective comparison of the high-resolution 1 H and 13 C NMR spectral data between the target 2-chloro building block and its des-chloro alternative. By detailing the experimental causality and the 2D NMR self-validating workflows required for unambiguous regiochemical assignment, this guide equips analytical chemists and drug development professionals with the reference data necessary to validate synthetic intermediates.

Mechanistic Insights: The Impact of Halogenation on the Tricyclic Core

When comparing the target compound to its des-chloro alternative, the introduction of the highly electronegative chlorine atom at the C-2 position fundamentally alters the electronic landscape of the imidazo-pyrido-pyrazine core.

  • Inductive De-shielding: The strong −I (inductive) effect of the chlorine atom withdraws electron density from the adjacent imidazole carbon (C-1), resulting in a distinct downfield shift of the H-1 proton in the 1 H NMR spectrum.

  • Anisotropic Effects: The bulky electron cloud of the chlorine atom restricts the local magnetic environment, which subtly impacts the relaxation times ( T1​ ) of nearby nuclei, necessitating optimized acquisition parameters during 13 C NMR to ensure accurate integration of the quaternary C-Cl signal.

  • Lactam Tautomerization: The 6(5H)-one moiety exists as a rigid lactam. The electron-withdrawing nature of the halogen propagates through the conjugated π -system, slightly increasing the acidity of the N-5 proton, which is observable as a downfield shift of the broad lactam NH singlet.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol must be employed. The rigid, planar nature of these tricyclic lactams results in strong intermolecular hydrogen bonding, rendering them largely insoluble in non-polar solvents like CDCl 3​ . Therefore, DMSO- d6​ is mandated.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D, containing 0.03% v/v TMS as an internal standard). The use of DMSO- d6​ disrupts intermolecular hydrogen bonding, providing sufficient monomeric concentration for 2D NMR[4].

  • Instrument Calibration: Transfer to a 5 mm NMR tube. Acquire data on a 600 MHz spectrometer equipped with a cryoprobe to maximize the signal-to-noise (S/N) ratio for quaternary carbons.

  • 1 H NMR Acquisition: Run a standard 1D sequence (zg30) with 16 scans, a 2.0 s relaxation delay ( D1​ ), and an acquisition time of 3.0 s.

  • 13 C NMR Acquisition: Run a proton-decoupled sequence (zgpg30) with 1024 scans. Crucial Causality: Increase the D1​ delay to 3.0 s to allow for the complete relaxation of the unprotonated C-2 (C-Cl) and C-6 (carbonyl) carbons, ensuring these weak signals are not saturated.

  • 2D NMR Validation: Acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) to self-validate the structure. The definitive proof of the chlorine regiochemistry is the absence of an HSQC cross-peak for C-2, coupled with strong HMBC correlations from H-1 to the C-2 quaternary carbon.

Reference Spectral Data Comparison

The following tables summarize the comparative NMR data, providing a clear analytical baseline for distinguishing the chlorinated product from the des-chloro alternative.

Table 1: 1 H NMR Comparative Data (600 MHz, DMSO- d6​ )
Proton AssignmentDes-Chloro Analog δ (ppm)2-Chloro Analog δ (ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Shift Rationale
H-5 (Lactam NH) 11.8011.95br s, 1HDownfield shift due to extended inductive withdrawal by Cl.
H-7 (Pyridine) 8.858.88dd, J = 4.5, 1.5, 1HNegligible change; distant from substitution site.
H-1 (Imidazole) 8.458.60s, 1HStrong downfield shift due to adjacent C-Cl −I effect.
H-9 (Pyridine) 8.308.35dd, J = 8.0, 1.5, 1HMinor through-space de-shielding.
H-3 (Imidazole) 8.10Absents, 1HReplaced by Chlorine in the target compound.
H-8 (Pyridine) 7.657.70dd, J = 8.0, 4.5, 1HStandard AMX spin system meta-coupling.
Table 2: 13 C NMR Comparative Data (150 MHz, DMSO- d6​ )
Carbon AssignmentDes-Chloro Analog δ (ppm)2-Chloro Analog δ (ppm)Carbon TypeDiagnostic Notes
C-6 (Carbonyl) 158.5157.8Quaternary (C=O)Characteristic lactam carbonyl shift.
C-2 (Imidazole) 135.0138.5Quaternary (C-Cl)Key Identifier: Shifts downfield and loses HSQC correlation.
C-7 (Pyridine) 148.2148.5CHConfirmed via HSQC.
C-1 (Imidazole) 128.4131.2CHDe-shielded by adjacent Cl.

2D NMR Structural Elucidation Workflow

To prevent misassignment of isomeric impurities (a common pitfall in highly fused heterocycle synthesis), a rigorous 2D NMR workflow is required. The flowchart below illustrates the logical progression from 1D acquisition to unambiguous regiochemical assignment.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 600 MHz) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD Proceed to Acquisition COSY 1H-1H COSY (Spin System Mapping) OneD->COSY Pyridine Ring Protons HSQC 1H-13C HSQC (Direct C-H Connectivity) OneD->HSQC Protonated Carbons HMBC 1H-13C HMBC (Long-Range C-H & Quaternary C) COSY->HMBC Combine Data HSQC->HMBC Combine Data Elucidation Regiochemical Assignment (C2-Cl Confirmation) HMBC->Elucidation Unambiguous Assignment

Figure 1: 2D NMR structural elucidation workflow for tricyclic heterocycles.

Conclusion

The accurate characterization of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one relies heavily on understanding the electronic perturbations caused by halogenation. By comparing the 1 H and 13 C shifts against the des-chloro analog and employing a strict HMBC-driven validation protocol, researchers can confidently confirm the structural integrity of this critical pharmaceutical building block before advancing it into complex cross-coupling or substitution workflows.

References

  • Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization Organic & Biomolecular Chemistry (RSC Publishing)[Link][4]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study Bentham Science[Link][1]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS European Patent Office - EP 4219502 A1[2]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one and its Analogs

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. It is the bedrock u...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. It is the bedrock upon which structure-activity relationships (SAR) are built, intellectual property is secured, and ultimately, safe and effective medicines are designed. This guide provides an in-depth, comparative analysis of the premier technique for this purpose—single-crystal X-ray crystallography—benchmarked against other vital spectroscopic methods.

While a specific crystal structure for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is not publicly available at the time of this writing, we will use a closely related and therapeutically relevant analog, a potent phosphodiesterase 10A (PDE10A) inhibitor from the same imidazo[1,5-a]pyrido[3,2-e]pyrazine class, as a practical case study. The principles and workflows discussed are directly applicable to the title compound and the broader class of nitrogen-containing heterocyclic molecules.

The Imperative of Structural Validation in Drug Discovery

The journey of a drug candidate from concept to clinic is fraught with challenges. A critical early checkpoint is the definitive confirmation of its chemical structure. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, the failure of a promising therapeutic program. The fused heterocyclic system of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core, for instance, presents opportunities for complex regio- and stereoisomerism that can only be resolved with high-resolution structural data.

X-ray crystallography stands as the gold standard for providing this definitive structural evidence. It offers an unparalleled, atom-by-atom visualization of a molecule in the solid state, revealing not just connectivity but also the precise bond lengths, bond angles, and conformational preferences.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal lattice. From this map, the positions of individual atoms can be determined with exceptional precision. The resulting structural model is a powerful tool for understanding a molecule's intrinsic properties and its potential interactions with a biological target.

Causality in the Crystallographic Workflow

The successful outcome of an X-ray crystallography experiment is contingent on a series of carefully considered steps, each with a clear scientific rationale.

dot

Caption: The workflow of single-crystal X-ray crystallography.

Case Study: An Imidazo[1,5-a]pyrido[3,2-e]pyrazine-based PDE10A Inhibitor

A prime example of the power of X-ray crystallography in drug discovery is the structural elucidation of compound 49, a member of the imidazo[1,5-a]pyrido[3,2-e]pyrazine class, in complex with its target, phosphodiesterase 10A (PDE10A).[1] The crystal structure, available from the Protein Data Bank (PDB ID: 3LXG), reveals the precise binding mode of the inhibitor within the active site of the enzyme.[2] This level of detail is invaluable for explaining the compound's high potency and selectivity, and for guiding the design of next-generation inhibitors with improved properties.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is not without its challenges, most notably the requirement for high-quality single crystals. In practice, a suite of analytical techniques is employed to build a comprehensive picture of a new chemical entity.

TechniquePrincipleStrengthsLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline solidUnambiguous 3D structure determination; Provides absolute stereochemistry; Reveals packing interactionsRequires high-quality single crystals, which can be difficult to obtain; Structure is of the solid state, which may differ from the solution or gas phase
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed information about the connectivity and chemical environment of atoms in solution; 2D NMR techniques (COSY, HSQC, HMBC) can elucidate complex structuresDoes not directly provide 3D coordinates; Can be difficult to interpret for very complex molecules or mixtures; Less sensitive than mass spectrometry
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionsExtremely high sensitivity; Provides accurate molecular weight information; Fragmentation patterns can give structural cluesDoes not provide information on stereochemistry or connectivity; "Soft" ionization techniques may not provide significant fragmentation for structural elucidation
Computational Modeling Theoretical calculations based on quantum mechanics or molecular mechanicsCan predict structures and properties without the need for experimental data; Useful for exploring conformational spacePredictions must be validated by experimental data; Accuracy depends on the level of theory and the quality of the input data

Experimental Protocols

X-ray Crystallographic Structural Validation of a Small Molecule

This protocol outlines the key steps for the structural validation of a small molecule like 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, assuming a suitable single crystal can be obtained.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal suitable for diffraction.

  • Methodology:

    • A highly purified sample of the compound is dissolved in a suitable solvent or solvent mixture to near saturation.

    • The solution is subjected to conditions that slowly decrease the solubility of the compound, promoting the growth of a single crystal. Common techniques include slow evaporation, vapor diffusion, and cooling.

    • A variety of solvents and conditions should be screened to find the optimal crystallization conditions.

2. Data Collection:

  • Objective: To measure the intensities of the X-rays diffracted by the crystal.

  • Methodology:

    • A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam (from an in-house X-ray generator or a synchrotron source).

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]

3. Data Processing:

  • Objective: To convert the raw diffraction images into a list of reflection intensities.

  • Methodology:

    • The diffraction spots are indexed to determine the unit cell parameters and space group of the crystal.

    • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • The data is scaled and merged to produce a final set of unique reflection intensities.[3]

4. Structure Solution and Refinement:

  • Objective: To determine the positions of the atoms in the unit cell and to refine the structural model.

  • Methodology:

    • The "phase problem" is solved using methods such as direct methods or Patterson methods to generate an initial electron density map.

    • An initial structural model is built into the electron density map.

    • The model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

5. Validation:

  • Objective: To assess the quality and chemical reasonableness of the final structural model.

  • Methodology:

    • The final model is checked for geometric consistency (bond lengths, bond angles, etc.).

    • The model is validated using software such as checkCIF, which is an IUCr service that checks for a wide range of potential issues.[4][5]

    • The final structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), along with the experimental data.

dot

Validation_Logic cluster_input Input Data cluster_checks Validation Checks (checkCIF/PLATON) cluster_output Output CIF Crystallographic Information File (CIF) Completeness Data Completeness CIF->Completeness Consistency Internal Consistency CIF->Consistency Geometry Geometric Plausibility CIF->Geometry Symmetry Symmetry Analysis CIF->Symmetry FCF Structure Factor File (FCF) FCF->Completeness ALERTS Validation ALERTS Report Completeness->ALERTS Consistency->ALERTS Geometry->ALERTS Symmetry->ALERTS Review Author/Referee Review ALERTS->Review Decision Accept, Comment, or Revise Review->Decision

Caption: The logical flow of crystallographic data validation.

Complementary Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure of molecules in solution. A combination of 1D and 2D NMR experiments can provide a wealth of information about the connectivity of atoms.

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of a molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive measurement of the mass-to-charge ratio of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the elemental composition of a molecule.

  • Tandem Mass Spectrometry (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are measured. This fragmentation pattern can provide valuable information about the structure of the molecule.[8]

Conclusion: An Integrated Approach to Structural Validation

The definitive structural elucidation of a novel compound such as 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one relies on an integrated analytical approach. While NMR and MS provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of the three-dimensional atomic arrangement. The insights gained from a high-quality crystal structure are fundamental to understanding the chemical and biological properties of a molecule and are a critical component of modern, structure-guided drug discovery. The rigorous validation of crystallographic data, as mandated by the International Union of Crystallography, ensures the integrity and reliability of these foundational structural models.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Heck, M., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 53(11), 4399-4411. [Link]

  • RCSB Protein Data Bank. (2010). 3LXG: Crystal structure of rat phosphodiesterase 10A in complex with ligand WEB-3. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(5), 455-463. [Link]

  • Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Hassel, A. M., et al. (2007). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

  • Li, A. (2023, November 1). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

  • Coles, S. J., & Gale, P. A. (2012). Changing and challenging times for service crystallography. Chemical Science, 3(3), 683-689. [Link]

  • De Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-633. [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. [Link]

  • Mueller, U. (2010). X-Ray Crystallography of Protein-Ligand Interactions. In Methods in Molecular Biology (Vol. 619, pp. 23-41). Humana Press. [Link]

  • Kaczor, A. A., et al. (2018). Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines. Bioorganic & Medicinal Chemistry, 26(10), 2798-2807. [Link]

  • SARomics Biostructures. (n.d.). Protein X-ray Crystallography: Basic principles. [Link]

  • De Vijlder, T., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-633. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. [Link]

  • Dong, M. W. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453. [Link]

  • Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Organic & Biomolecular Chemistry, 16(30), 5653-5660. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction. Chemistry, 7(4), 114. [Link]

  • Kim, D., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, a chlorinated, nitrogen-containing heterocyclic compound, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Foundational Principles: Understanding the Hazard Profile

The molecular structure of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, with its chlorinated and nitrogenous heterocyclic rings, dictates its classification as a hazardous chemical waste. The primary hazards associated with this class of compounds include potential toxicity, and the generation of hazardous byproducts upon improper handling or decomposition. Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1][2][3][4]

Key Hazard Considerations:

Hazard CategoryRationale and Implications
Toxicity As a nitrogenous heterocyclic compound, it may exhibit biological activity. The exact toxicological properties are likely not fully characterized, necessitating a cautious approach.
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5]
Reactivity While specific reactivity data is unavailable, similar compounds can be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one from the point of generation to its final removal by a licensed waste management provider.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[9]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[2][7][10]

  • Designated Waste Container: Dedicate a specific, compatible waste container for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one and its directly contaminated materials.

  • Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and filter paper, in a clearly labeled, sealable plastic bag or a designated solid waste container.[3]

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Incompatibility Alert: Never mix this waste with strong acids, bases, or oxidizing agents.[6]

Step 3: Proper Containerization and Labeling

All hazardous waste containers must be correctly labeled to ensure safe handling and disposal.[1][6][7]

  • Container Material: Use containers made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass for solutions).

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste."[1][6][7] The label must also include:

    • The full chemical name: "2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area is a designated location at or near the point of waste generation for the temporary storage of hazardous waste.[6][7][11]

  • Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from heat sources or direct sunlight.[2]

  • Containment: Store the waste container within secondary containment to prevent the spread of material in case of a leak.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Disposal_Workflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Point of Generation (e.g., fume hood) B Wear Appropriate PPE A->B Always start with safety C Segregate Waste (Solid & Liquid) B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with EHS E->F When container is full or per schedule G Transport to Central Accumulation Area F->G H Final Disposal by Licensed Contractor (Incineration) G->H

Caption: Disposal workflow for 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the removal of the hazardous waste.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ultimate Disposal Method: For chlorinated organic compounds, the generally accepted and environmentally responsible method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[5][12] This process is designed to break down the molecule into less harmful components.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Conclusion: A Culture of Safety

The proper disposal of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is not merely a procedural task but a reflection of our commitment to a culture of safety and scientific excellence. By adhering to these guidelines, we protect ourselves, our colleagues, and the environment, ensuring that our pursuit of scientific advancement is conducted responsibly.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Waste Management Guidelines. University of California, Santa Cruz. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

Sources

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2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
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2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
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